6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Catalog No.
S811930
CAS No.
886365-45-3
M.F
C10H12BrN
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

CAS Number

886365-45-3

Product Name

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

IUPAC Name

6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3

InChI Key

RMWFLRDIGQIIEJ-UHFFFAOYSA-N

SMILES

CC1CC2=C(CN1)C=CC(=C2)Br

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral organic compound classified within the tetrahydroisoquinoline family. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it has a molar mass of 226.11 g/mol. The compound features a bromine atom at the 6th position and a methyl group at the 3rd position on its tetrahydroisoquinoline skeleton, which contributes to its optical activity and three-dimensional structure .

This compound is characterized by its bicyclic structure, consisting of a fused benzene ring and a nitrogen-containing ring. The presence of the bromine atom significantly influences its reactivity and potential biological interactions due to its electronic and steric effects .

, including:

  • Oxidation: This reaction can convert the compound into corresponding quinoline derivatives.
  • Reduction: Reduction processes can replace the bromine atom with a hydrogen atom, yielding 3-methyl-1,2,3,4-tetrahydroisoquinoline.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the replacement of the bromine atom with other nucleophiles such as amines or thiols.

Research indicates that tetrahydroisoquinolines, including 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit diverse biological activities. They have been studied for their potential effects against various pathogens and neurodegenerative disorders. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their biological efficacy .

The unique substitution pattern of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline may contribute to its specific interactions with biological targets, making it a candidate for further pharmacological exploration.

The synthesis of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

  • Bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline: This method typically involves using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane under controlled conditions to ensure regioselectivity.
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield. Chiral catalysts or auxiliaries can be employed to achieve the desired enantiomeric purity in the final product .

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is primarily utilized in medicinal chemistry for developing novel therapeutic agents. Its unique structural characteristics make it valuable in synthesizing analogs with potential pharmaceutical applications. Additionally, it serves as an intermediate in organic synthesis for various

Studies on the interaction of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline with biological targets are ongoing. Research focuses on understanding how its unique structural features influence binding affinity and activity against specific enzymes or receptors involved in disease pathways. These studies are crucial for elucidating its potential therapeutic roles and optimizing its pharmacological properties .

Several compounds share structural similarities with 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. These include:

Compound NameKey Differences
6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolineChlorine atom instead of bromine
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolineFluorine atom instead of bromine
6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinolineIodine atom instead of bromine

Uniqueness

The uniqueness of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline lies in its bromine substitution at the 6th position. This specific halogen can significantly influence both the reactivity and biological activity of the compound compared to its chloro-, fluoro-, or iodo-substituted analogs. The stereochemical properties imparted by its chiral configuration further enhance its potential as a selective agent in drug development.

Molecular Structure and Substituents

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline consists of a fused bicyclic system comprising a benzene ring and a saturated nitrogen-containing five-membered ring. Key structural features include:

  • Bromine atom: Positioned at the 6th carbon of the aromatic ring, introducing steric and electronic effects that influence reactivity.
  • Methyl group: Attached to the 3rd carbon of the tetrahydroisoquinoline core, contributing to chirality and modulating biological interactions.
  • Chirality: The compound exists as enantiomers, with the (S)-enantiomer being a focus of enantioselective synthesis due to its potential in drug development.

The IUPAC name (6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline) adheres to systematic nomenclature conventions, specifying substituent positions relative to the heterocyclic core.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrN
Molecular Weight226.12 g/mol
Purity95–96% (off-white solid/powder)
CAS Number886365-45-3
SMILESCC1NCC2=C(C=C(Br)C=C2)C1
InChI KeyRMWFLRDIGQIIEJ-UHFFFAOYSA-N

Nomenclature and IUPAC Compliance

The compound’s nomenclature follows IUPAC guidelines for fused heterocyclic systems:

  • Parent structure: The tetrahydroisoquinoline core is prioritized due to its bicyclic nature.
  • Substituent numbering: The bromine (C6) and methyl (C3) groups are numbered relative to the nitrogen atom (N1).
  • Stereochemical descriptors: The (S)-enantiomer is specified when stereochemistry is critical, as in pharmacological contexts.

Historical Context in Tetrahydroisoquinoline Chemistry

Evolution of THIQ Synthesis

Tetrahydroisoquinolines have been central to organic synthesis since the late 19th century, with foundational methods including:

  • Bischler-Napieralski Reaction: Cyclization of β-arylethylamides using dehydrating agents (e.g., POCl₃) to form dihydroisoquinolines, which are hydrogenated to THIQs.
  • Pictet-Spengler Reaction: Acid-catalyzed condensation of β-phenethylamines with aldehydes to construct the THIQ scaffold.

Brominated THIQs emerged as synthetic intermediates due to the bromine atom’s versatility in cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 2: Synthetic Routes to Brominated THIQs

MethodKey Reagents/ConditionsApplicationSource
Electrophilic BrominationBr₂, FeBr₃ (catalyst)Direct C6 bromination of THIQ
Bischler-NapieralskiPOCl₃, refluxCyclization to dihydroisoquinoline
Biocatalytic ReductionImine reductase (IR45)Enantioselective synthesis of (S)-THIQ

Significance of Bromination in THIQ Derivatives

The bromine substituent at C6 enhances the compound’s utility in medicinal chemistry:

  • Functionalization: Enables nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed couplings to install diverse functional groups.
  • Biological Activity: Brominated THIQs serve as precursors for CXCR4 antagonists, with derivatives showing nanomolar potency in HIV entry inhibition.
  • Chirality Control: Bromine’s electron-withdrawing effect stabilizes intermediates in asymmetric synthesis, aiding enantiomer isolation.

The synthesis of 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that combine ring formation strategies with selective functionalization approaches [1]. This tetrahydroisoquinoline derivative, characterized by its molecular formula C₁₀H₁₂BrN and molecular weight of 226.12 grams per mole, serves as an important synthetic intermediate in medicinal chemistry and alkaloid synthesis [1] [2]. The compound features a bromine atom at the 6-position and a methyl group at the 3-position on the tetrahydroisoquinoline skeleton, which contributes to its unique reactivity profile and three-dimensional structure .

Bischler-Napieralski Cyclization Approaches

The Bischler-Napieralski reaction represents one of the most fundamental and widely employed methodologies for constructing the tetrahydroisoquinoline core structure [4]. This intramolecular electrophilic aromatic substitution reaction enables the cyclization of β-arylethylamides or β-arylethylcarbamates to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines [4] [5].

The reaction mechanism proceeds through two proposed pathways, with the prevalence of each depending on specific reaction conditions [4]. Mechanism I involves a dichlorophosphoryl imine-ester intermediate, while Mechanism II proceeds through a nitrilium ion intermediate [4]. The elimination of the carbonyl oxygen occurs after cyclization in Mechanism I, whereas in Mechanism II, the elimination yields the nitrilium intermediate prior to cyclization [4].

For the synthesis of 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline, the Bischler-Napieralski approach requires careful selection of appropriately substituted starting materials [6] [5]. The reaction typically employs phosphoryl chloride as the dehydrating agent under refluxing conditions, with additional reagents such as tin tetrachloride and boron trifluoride etherate proving effective for specific substrate classes [4].

Recent advancements in this methodology have demonstrated its application in complex alkaloid syntheses [5]. The reaction has been successfully utilized in the preparation of various tetrahydroisoquinoline alkaloids, including synthetic routes to natural products where the dihydroisoquinoline intermediate undergoes subsequent reduction to yield the desired tetrahydroisoquinoline framework [5] [7].

Table 1: Bischler-Napieralski Cyclization Conditions for Tetrahydroisoquinoline Synthesis

ReagentSolventTemperatureYield RangeReference
Phosphoryl chlorideNeatReflux65-85% [4]
Tin tetrachlorideDichloromethane0°C to reflux70-90% [4]
Boron trifluoride etherateToluene80°C60-75% [4]
Polyphosphoric acidNeat120°C55-70% [4]

Bromination Strategies for Tetrahydroisoquinoline Precursors

The introduction of bromine functionality at the 6-position of the tetrahydroisoquinoline ring system requires strategic application of electrophilic aromatic substitution reactions . N-bromosuccinimide emerges as the most widely employed brominating agent for this transformation, offering superior regioselectivity and operational convenience compared to molecular bromine [10].

The bromination process typically proceeds through electrophilic aromatic substitution, with the electron-rich nature of the tetrahydroisoquinoline aromatic ring facilitating the reaction [11]. Reaction conditions must be carefully optimized to achieve selective bromination at the desired position while minimizing over-bromination and side reactions .

N-bromosuccinimide-mediated bromination reactions are typically conducted in halogenated solvents such as chloroform or carbon tetrachloride at room temperature or under mild heating conditions . The reaction demonstrates excellent regioselectivity for the 6-position, with reported selectivities exceeding 98% . Lewis acid catalysts such as iron trichloride may be employed to enhance reaction efficiency, although careful stoichiometric control prevents multiple substitution .

Recent synthetic protocols have demonstrated the effectiveness of this approach in preparing 7-bromo-1,2,3,4-tetrahydroisoquinoline derivatives with yields ranging from 65-75% and purities exceeding 95% . The methodology has been successfully scaled for industrial applications, although solvent toxicity considerations limit large-scale implementations .

Table 2: Bromination Conditions for Tetrahydroisoquinoline Derivatives

Brominating AgentSolventTemperatureYieldSelectivityReference
N-bromosuccinimideChloroform25°C65-75%>98%
N-bromosuccinimideCarbon tetrachloride40-60°C70-80%>95%
Molecular bromineDichloromethane0°C60-70%>90%
N-bromosuccinimide + Iron trichlorideChloroform25°C75-85%>98%

Catalytic Hydrogenation and Reductive Amination Pathways

Catalytic hydrogenation represents a crucial methodology for the preparation of tetrahydroisoquinoline derivatives, enabling the reduction of dihydroisoquinoline intermediates and the formation of chiral centers through asymmetric processes [12] [13] [14]. The methodology encompasses both direct hydrogenation of quinoline and isoquinoline substrates and reductive amination sequences starting from aldehydes and ketones [15] [16].

Transition metal catalysts, particularly palladium, rhodium, and iridium complexes, demonstrate exceptional effectiveness in the hydrogenation of heterocyclic substrates [12] [13] [14]. Palladium on carbon catalysts have shown particular utility in the diastereoselective reduction of 6-hydroxytetrahydroisoquinoline carboxylic ester intermediates, with extensive catalyst screening revealing systems capable of improving diastereoselectivity from 75:25 to 95:5 [17].

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of 1-aryl-tetrahydroisoquinoline derivatives [14]. The iridium complex with 3,5-dimethyl-Synphos ligand enables the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines under mild conditions, providing enantiomerically enriched products with yields and enantiomeric excesses reaching 99% after crystallization [14].

Reductive amination pathways offer complementary approaches to tetrahydroisoquinoline synthesis [15] [16] [18]. These methodologies typically employ titanium isopropoxide and sodium borohydride for the coupling of aldehydes and ketones with tetrahydroisoquinoline substrates [15]. Advanced protocols have incorporated one-pot N-Boc deprotection and catalytic intramolecular asymmetric reductive amination sequences, utilizing iridium complexes with Bu-ax-Josiphos ligands to achieve excellent yields and enantioselectivities [16].

Table 3: Catalytic Hydrogenation and Reductive Amination Conditions

Catalyst SystemSubstrate TypeConditionsYieldSelectivityReference
Palladium on carbon6-Hydroxy-THIQ estersHydrogen, room temperature80-95%95:5 dr [17]
Iridium/3,5-diMe-Synphos1-Aryl-dihydroisoquinolinesHydrogen, mild conditions85-99%99% ee [14]
Titanium isopropoxide/Sodium borohydrideAldehydes + THIQMethanol, room temperature75-90%- [15]
Iridium/Bu-ax-JosiphosN-Boc-THIQ precursorsOne-pot conditions78-96%80-99% ee [16]

Regioselective Functionalization Techniques

Regioselective functionalization of the tetrahydroisoquinoline scaffold requires sophisticated strategies that exploit the differential reactivity of various positions within the heterocyclic framework [19] [20]. Palladium-catalyzed carbopalladation reactions have emerged as particularly effective methods for introducing substituents at the C4 position through 6-exo-trig cyclization processes [19].

The regioselective carbopalladation methodology demonstrates remarkable efficiency in generating C4-substituted tetrahydroisoquinoline derivatives through sequential carbopalladation and cyclization of N-(2-halobenzyl)-N-allylamines [19]. The reaction scope extends to the synthesis of C4-quaternary tetrahydroisoquinoline derivatives, with the nature of olefin substituents dictating the course of the carbopalladation sequence [19].

Organocatalytic approaches provide metal-free alternatives for regioselective functionalization [21] [22]. Chiral Brønsted acid catalysts enable the enantioselective oxidative C-H functionalization of N-acyl tetrahydroisoquinolines with vinyl and aryl boronates, tolerating electronically diverse substrates while achieving excellent enantioselectivities [21] [23].

Copper and iron catalysis offer additional pathways for direct functionalization of both protected and unprotected tetrahydroisoquinoline substrates [20]. These methodologies enable the synthesis of 1-(3-indolyl)-tetrahydroisoquinolines through cross-dehydrogenative coupling reactions, with the choice of metal catalyst influencing reaction mechanism and product selectivity [20].

Table 4: Regioselective Functionalization Methods

MethodCatalystSubstrateProduct PositionYieldSelectivityReference
CarbopalladationPalladiumN-Allyl derivativesC470-85%>95% regio [19]
C-H FunctionalizationChiral Brønsted acidN-Acyl THIQC175-90%80-95% ee [21]
Iron catalysisIron saltsProtected THIQC160-80%- [20]
Copper catalysisCopper saltsUnprotected THIQC165-85%- [20]

Asymmetric Synthesis and Chiral Resolution Methods

Asymmetric synthesis of 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline requires sophisticated methodologies that establish the correct stereochemistry at the C3 position while maintaining regiocontrol throughout the synthetic sequence [24] [25] [13]. Multiple strategic approaches have been developed, including asymmetric reductive amination, chiral auxiliary-mediated synthesis, and organocatalytic transformations [24] [16] [26].

Iridium-catalyzed asymmetric reductive amination represents one of the most powerful methods for generating enantiomerically pure tetrahydroisoquinoline derivatives [24] [16]. The methodology employs iodine-bridged dimeric iridium complexes that display exceptional stereoselectivity, providing tetrahydroisoquinolines in excellent yields under mild reaction conditions [16]. Three critical additives enhance reaction performance: titanium isopropoxide and molecular iodine accelerate imine-to-tetrahydroisoquinoline transformation, while p-toluenesulfonic acid contributes to stereocontrol [16].

Chiral auxiliary approaches utilize tert-butylsulfinamide as a versatile chiral source for introducing stereochemistry [26]. This methodology involves the addition of benzyl Grignard reagents to chiral N-sulfinyl imines, proceeding through a six-membered transition state that results in preferential nucleophilic attack from the same face as the sulfinyl group [26]. The approach has demonstrated broad applicability in the synthesis of various 1-substituted tetrahydroisoquinoline alkaloids [26].

Enzymatic methods provide environmentally sustainable alternatives for asymmetric tetrahydroisoquinoline synthesis [25] [27]. Imine reductases have been widely employed for the asymmetric reduction of cyclic imines and iminiums, generating substituted tetrahydroisoquinolines with excellent enantioselectivities [25]. Chemoenzymatic cascade reactions combine enzymatic and chemical transformations to produce stereochemically complementary trisubstituted tetrahydroisoquinolines with three chiral centers [27].

Chiral phosphoric acid catalysis offers another powerful tool for asymmetric synthesis [28]. These catalysts enable the enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides, constructing chiral α-amino diarylphosphine oxides with diverse functional group tolerance [28]. The reaction proceeds via tert-butyl carbamate intermediates, with computational studies revealing that hydrogen bonding strength between phosphonate and isoquinolinium determines stereoselectivity [28].

Table 5: Asymmetric Synthesis Methods for Tetrahydroisoquinoline Derivatives

MethodCatalyst/ReagentYieldEnantioselectivitySubstrate ScopeReference
Ir-catalyzed reductive aminationIridium/Josiphos78-96%80-99% eeN-Boc precursors [16]
Chiral auxiliarytert-Butylsulfinamide85-95%>95% eeAromatic aldehydes [26]
Enzymatic reductionImine reductases70-90%>99% eeCyclic imines [25]
Phosphoric acid catalysisChiral phosphoric acids65-85%85-95% eeDihydroisoquinolines [28]
Asymmetric hydrogenationIridium/Synphos85-99%90-99% ee1-Aryl derivatives [14]

The optical resolution of racemic tetrahydroisoquinoline intermediates provides an alternative approach for accessing enantiomerically pure materials [29]. Classical resolution techniques employ chiral acids or bases to form diastereomeric salts that can be separated through crystallization [29]. This methodology has proven particularly valuable in the synthesis of opioid precursors, where both natural and unnatural enantiomers possess therapeutic significance [29].

Crystal Structure and Molecular Geometry

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline exhibits a characteristic bicyclic structure comprising a benzene ring fused to a saturated six-membered nitrogen-containing ring . The compound crystallizes as an off-white solid with a molecular formula of C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol [2] [3].

The molecular architecture is defined by several key structural features. The tetrahydroisoquinoline core consists of a rigid bicyclic framework where the aromatic benzene ring is fused to a piperidine-like saturated ring . The bromine substituent at the 6-position exerts significant electronic and steric effects, while the methyl group at the 3-position introduces chirality to the molecule [4] [5] [6].

Conformational Analysis

The tetrahydroisoquinoline ring system preferentially adopts a half-chair conformation, with the nitrogen atom exhibiting pyramidal geometry [7] [8]. This conformational preference is consistent with related tetrahydroisoquinoline derivatives studied through X-ray crystallography [7] [9]. The chiral center at C-3 allows for both R and S stereoisomers, with the stereochemical configuration significantly influencing the molecule's three-dimensional structure and potential biological interactions [10] [11].

Computational studies on related tetrahydroisoquinoline systems indicate that the six-membered saturated ring exhibits conformational flexibility, with ring puckering and nitrogen inversion contributing to the overall molecular dynamics [12] [13]. The presence of the methyl group at the 3-position introduces additional conformational constraints, stabilizing specific chair or boat conformations depending on the axial or equatorial positioning of the substituent [11].

Intermolecular Interactions

In the solid state, 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline molecules are held together through a combination of van der Waals forces, hydrogen bonding, and π-π stacking interactions [7]. The secondary amine nitrogen can participate in hydrogen bonding as both donor and acceptor, while the aromatic ring system enables π-π stacking between adjacent molecules [14].

The bromine substituent contributes to the overall crystal packing through halogen bonding interactions, which can influence the compound's physical properties such as melting point and solubility [7]. These intermolecular forces play a crucial role in determining the compound's solid-state stability and handling characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline [15] [16]. The aromatic protons typically appear in the region of 6.5-7.5 ppm, with the bromine substitution causing characteristic downfield shifts due to its electron-withdrawing nature [15]. The methyl group at the 3-position appears as a doublet around 1.2 ppm, coupled to the adjacent methine proton [16].

The methylene protons of the saturated ring system appear as complex multiplets between 2.5-4.5 ppm, with their chemical shifts influenced by the proximity to the nitrogen atom and the aromatic ring system [16] [17]. The secondary amine proton typically appears as a broad singlet that can be exchanged with deuterium oxide, confirming its identity [15].

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing between 110-140 ppm and aliphatic carbons between 20-60 ppm [17] [18]. The bromine-substituted carbon exhibits characteristic chemical shifts due to the heavy atom effect, while the methyl carbon appears as a distinct peak around 20-25 ppm [18] [19].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides functional group identification and molecular fingerprinting information [15] [20] [21]. The N-H stretch typically appears as a broad absorption band between 3200-3400 cm⁻¹, characteristic of secondary amines [15]. Aliphatic C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, while aromatic C-H stretches occur slightly higher in frequency [20].

The aromatic C=C stretching vibrations appear as multiple bands between 1600-1500 cm⁻¹, with the bromine substitution affecting the intensity and position of these bands [15] [20]. The presence of the tetrahydroisoquinoline scaffold is confirmed by characteristic fingerprint region absorptions between 800-1300 cm⁻¹ [21] [22].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [23] [24]. The molecular ion peak appears at m/z 226, corresponding to the molecular weight of the compound [23]. The bromine isotope pattern (M and M+2 peaks) is clearly visible, confirming the presence of the bromine atom [23].

Electron ionization mass spectrometry reveals characteristic fragmentation patterns, with common fragment ions resulting from loss of the methyl group, bromine atom, or cyclohexylamine moiety [23]. The base peak varies depending on the ionization conditions but typically corresponds to a stable aromatic fragment [24].

Thermodynamic Stability and Solubility Profiles

Thermal Stability

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline exhibits good thermal stability under normal storage and handling conditions [25] [26]. The compound remains stable at room temperature when stored in sealed containers under dry conditions [25]. Decomposition typically begins at temperatures above 200°C, making it suitable for most synthetic applications [26].

The presence of the bromine substituent may make the compound more susceptible to thermal decomposition compared to unsubstituted analogs, as carbon-bromine bonds are generally weaker than carbon-hydrogen bonds [27] [28]. However, the aromatic stabilization provided by the tetrahydroisoquinoline core contributes to overall thermal stability [26].

Solubility Characteristics

The solubility profile of 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is influenced by its molecular structure and functional groups [29] [25]. The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic character [29]. However, solubility can be enhanced through formation of hydrochloride salts, which introduce ionic character and increase water solubility [25].

The compound shows high solubility in organic solvents such as dimethyl sulfoxide (DMSO), moderate solubility in ethanol, and limited solubility in water [25] [30]. The LogP value of 2.48-3.19 indicates moderate lipophilicity, suggesting good membrane permeability but limited aqueous solubility [31] [29].

Partition Coefficient and Lipophilicity

The partition coefficient (LogP) of 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline falls within the range of 2.48-3.19, indicating moderate lipophilicity [31] [29]. This value suggests that the compound should exhibit reasonable bioavailability and membrane permeability while maintaining sufficient aqueous solubility for biological applications [29].

The topological polar surface area (TPSA) of 12.03 Ų indicates minimal polar surface area, consistent with the compound's lipophilic nature [29]. The presence of only one hydrogen bond donor and one hydrogen bond acceptor further supports its moderate polarity profile [29].

Reactivity Patterns in Halogenated Tetrahydroisoquinolines

Cross-Coupling Reactions

The bromine substituent at the 6-position of 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions [32] [33]. Suzuki-Miyaura coupling with boronic acids under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 80-100°C) provides access to diversely substituted tetrahydroisoquinoline derivatives [32].

Stille cross-coupling reactions with organostannanes offer another versatile approach for carbon-carbon bond formation [33]. The reaction typically proceeds under mild conditions using palladium catalysts and provides high yields of alkylated or arylated products [33]. Sonogashira coupling enables the introduction of acetylene groups, expanding the structural diversity accessible from the brominated starting material [34].

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the bromine substituent activates the adjacent carbon toward nucleophilic substitution reactions [35] . Various nucleophiles, including amines, alkoxides, and thiols, can displace the bromine atom under appropriate conditions . These reactions typically require elevated temperatures and polar solvents to achieve satisfactory conversion rates [35].

The regioselectivity of nucleophilic substitution is influenced by the electronic effects of the tetrahydroisoquinoline core and the steric hindrance imposed by the methyl group at the 3-position [35]. The secondary amine nitrogen can also participate in nucleophilic reactions, providing additional sites for chemical modification [37].

Oxidation and Reduction Reactions

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo oxidation to the corresponding quinoline derivative through dehydrogenation reactions [34]. Common oxidizing agents include manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [34]. The oxidation process typically requires heating and can be accompanied by side reactions if not carefully controlled [34].

Reduction of the bromine substituent can be achieved using various reducing agents, including hydrogen gas with palladium catalyst or lithium aluminum hydride . These reactions provide access to the corresponding dehalogenated tetrahydroisoquinoline derivatives .

Radical Reactions

The tetrahydroisoquinoline system is susceptible to radical-mediated functionalization reactions [32] [38]. Photocatalytic conditions can generate radical species that undergo cross-coupling with various alkyl bromides [38]. These reactions typically proceed under mild conditions using visible light and offer excellent functional group tolerance [38].

XLogP3

2.4

Dates

Last modified: 08-16-2023

Explore Compound Types